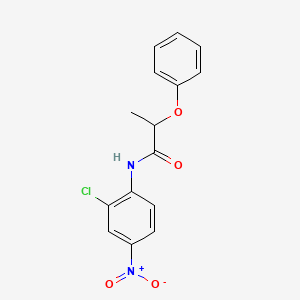
N-(2-chloro-4-nitrophenyl)-2-phenoxypropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-chloro-4-nitrophenyl)-2-phenoxypropanamide, also known as Nitrofen, is a herbicide that has been widely used in agriculture for weed control. It was first introduced in the 1960s and was commonly used until it was banned in many countries due to its toxic effects. Despite its ban, Nitrofen remains a topic of interest for scientific research due to its unique chemical structure and potential applications.
作用機序
The mechanism of action of N-(2-chloro-4-nitrophenyl)-2-phenoxypropanamide involves the inhibition of the enzyme protoporphyrinogen oxidase (PPO) which is essential for chlorophyll biosynthesis in plants. This leads to the accumulation of toxic intermediates that ultimately result in the death of the plant. In addition to its herbicidal properties, N-(2-chloro-4-nitrophenyl)-2-phenoxypropanamide has also been shown to have antiparasitic and anticancer effects through the inhibition of PPO in the targeted cells.
Biochemical and Physiological Effects:
N-(2-chloro-4-nitrophenyl)-2-phenoxypropanamide has been shown to have toxic effects on both animals and humans. In animals, N-(2-chloro-4-nitrophenyl)-2-phenoxypropanamide exposure has been associated with liver and kidney damage, as well as reproductive and developmental abnormalities. In humans, N-(2-chloro-4-nitrophenyl)-2-phenoxypropanamide exposure has been linked to cancer, birth defects, and neurological disorders. These effects are believed to be due to the accumulation of toxic intermediates resulting from the inhibition of PPO.
実験室実験の利点と制限
N-(2-chloro-4-nitrophenyl)-2-phenoxypropanamide has been widely used in laboratory experiments due to its unique chemical structure and potential applications. Its selective herbicidal properties make it a valuable tool for studying plant physiology and biochemistry. However, its toxic effects on animals and humans limit its use in certain experiments and require strict safety measures to be taken.
将来の方向性
There are several potential future directions for the research on N-(2-chloro-4-nitrophenyl)-2-phenoxypropanamide. One area of interest is the development of safer and more effective herbicides based on N-(2-chloro-4-nitrophenyl)-2-phenoxypropanamide's chemical structure. Another area of interest is the exploration of N-(2-chloro-4-nitrophenyl)-2-phenoxypropanamide's potential use in the treatment of parasitic infections and cancer. Additionally, further studies are needed to fully understand the mechanisms of N-(2-chloro-4-nitrophenyl)-2-phenoxypropanamide's toxic effects on animals and humans and to develop effective safety measures.
合成法
The synthesis of N-(2-chloro-4-nitrophenyl)-2-phenoxypropanamide involves the reaction of 2-chloro-4-nitroaniline with 2-phenoxypropionyl chloride in the presence of a base such as sodium hydroxide. The resulting product is a yellow crystalline solid that is insoluble in water but soluble in organic solvents.
科学的研究の応用
N-(2-chloro-4-nitrophenyl)-2-phenoxypropanamide has been extensively studied for its potential use as a selective herbicide in agriculture. Its unique chemical structure allows it to selectively target certain weeds while leaving crops unaffected. In addition to its herbicidal properties, N-(2-chloro-4-nitrophenyl)-2-phenoxypropanamide has also been studied for its potential use in the treatment of certain diseases such as cancer and parasitic infections.
特性
IUPAC Name |
N-(2-chloro-4-nitrophenyl)-2-phenoxypropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O4/c1-10(22-12-5-3-2-4-6-12)15(19)17-14-8-7-11(18(20)21)9-13(14)16/h2-10H,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBGDENVWEFXKFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=C(C=C(C=C1)[N+](=O)[O-])Cl)OC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5635129 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

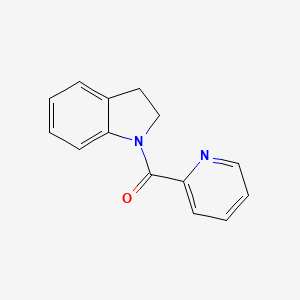

![1-[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]-N-(4-methoxy-2,5-dimethylbenzyl)methanamine](/img/structure/B5129204.png)
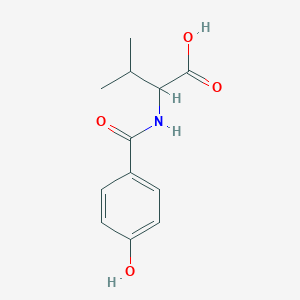
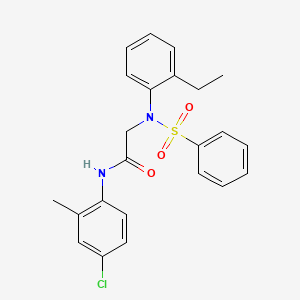
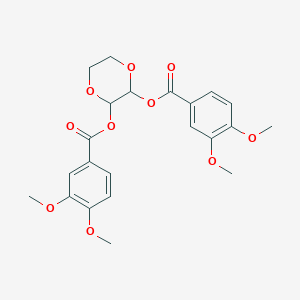
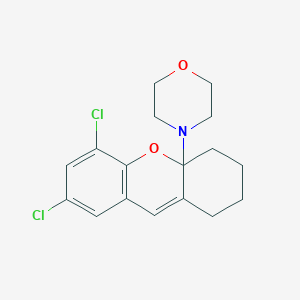
![N~1~-(2-ethylphenyl)-N~2~-(phenylsulfonyl)-N~2~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B5129252.png)
![methyl 4-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)benzoate](/img/structure/B5129260.png)
![2-[(4-{[(3,4-dimethylphenoxy)acetyl]amino}benzoyl)amino]benzoic acid](/img/structure/B5129266.png)
![2-[5-(4-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide](/img/structure/B5129275.png)
![1-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-3-phenyl-1,5,6,7,8,9-hexahydroimidazo[1,2-a]azepin-4-ium bromide](/img/structure/B5129281.png)
![N-[2-(2-methyl-1H-indol-3-yl)ethyl]-4-oxo-4-phenylbutanamide](/img/structure/B5129287.png)
![4-{4-[(2-nitrophenyl)diazenyl]phenyl}morpholine](/img/structure/B5129296.png)